REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[C:4](F)[CH:3]=1.CN([CH:16]=[O:17])C.C[O-].[Na+]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[C:4]([O:17][CH3:16])[CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(F)(F)F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
sodium methoxide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
The solution was stirred at 0° C.
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The reaction mixture was stirred at room temperature for 30 minutes and 60° C. for 2 hours
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The resulting milky suspension was quenched with ice at 0° C.
|
Type
|
EXTRACTION
|
Details
|
the separated aqueous layer was extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated sodium chloride (1×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude residue which
|
Type
|
CUSTOM
|
Details
|
was purified with flash column chromatography ((5%→20% EtOAc in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |